molecular formula C15H23N3O2 B2356524 N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide CAS No. 954011-50-8

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide

Cat. No.: B2356524
CAS No.: 954011-50-8
M. Wt: 277.368
InChI Key: HYOVMVFHLZONTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further linked to an isopropyloxalamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is unique due to the presence of the isopropyloxalamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)17-15(20)14(19)16-10-9-12-5-7-13(8-6-12)18(3)4/h5-8,11H,9-10H2,1-4H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOVMVFHLZONTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.